molecular formula C5H6BrF2N3 B11739810 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11739810
M. Wt: 226.02 g/mol
InChI Key: OXJNBEOIGYRHBY-UHFFFAOYSA-N
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Description

5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 5th position and a difluoroethyl group at the 1st position of the pyrazole ring

Preparation Methods

The synthesis of 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromine atom: Bromination of the pyrazole ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the difluoroethyl group: This step involves the reaction of the brominated pyrazole with a difluoroethylating agent under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Biological studies: It serves as a probe or ligand in biological assays to study the interaction with biomolecules.

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar compounds to 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine include other brominated pyrazoles and difluoroethyl-substituted pyrazoles. These compounds may share some chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological or material properties.

List of similar compounds

  • 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
  • 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide

Properties

Molecular Formula

C5H6BrF2N3

Molecular Weight

226.02 g/mol

IUPAC Name

5-bromo-1-(2,2-difluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C5H6BrF2N3/c6-3-1-5(9)10-11(3)2-4(7)8/h1,4H,2H2,(H2,9,10)

InChI Key

OXJNBEOIGYRHBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1N)CC(F)F)Br

Origin of Product

United States

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